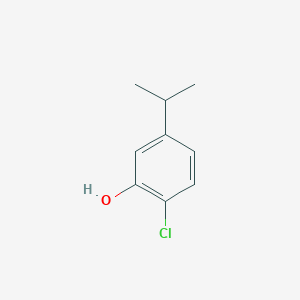

2-Chloro-5-isopropylphenol

Description

2-Chloro-5-isopropylphenol is a halogenated phenolic compound characterized by a chlorine substituent at the 2-position and an isopropyl group at the 5-position of the phenol ring. Phenolic compounds with halogen and alkyl substituents are widely studied for applications in antimicrobial agents, preservatives, and organic synthesis intermediates. The positions and types of substituents critically influence solubility, stability, and reactivity .

Properties

IUPAC Name |

2-chloro-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTROBFCLJOSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of o-Dichlorobenzene

The synthesis begins with the alkylation of o-dichlorobenzene using propylene in the presence of a Friedel-Crafts catalyst. A specialized aluminum chloride (AlCl₃)-based catalyst is prepared by reacting stoichiometric amounts of AlCl₃, isopropyl chloride, and o-dichlorobenzene below 40°C, followed by a second equivalent of isopropyl chloride. This catalyst facilitates the electrophilic substitution of propylene onto the aromatic ring, yielding a mixture of 1,2-dichloro-5-isopropylbenzene (85–90%) and its 3-isopropyl isomer (10–15%).

Key Reaction Conditions:

-

Catalyst Loading: 0.15% AlCl₃ relative to o-dichlorobenzene.

-

Reagent Ratio: Propylene introduced at a rate matching alkylation kinetics to prevent oligomerization.

The product mixture avoids extensive isomer separation due to the subsequent hydrolysis step’s selectivity.

Hydrolysis of 1,2-Dichloro-5-Isopropylbenzene

The dichloro intermediate undergoes hydrolysis in an alcoholic sodium hydroxide (NaOH) solution at elevated temperatures (>150°C). This step selectively cleaves the chlorine atom at the 1-position, yielding 2-chloro-5-isopropylphenol with minimal formation of the 4-isopropyl isomer.

Optimized Hydrolysis Parameters:

| Parameter | Value/Range |

|---|---|

| Solvent | Ethanol or methanol |

| NaOH Concentration | 10–20% (w/v) |

| Temperature | 150–200°C |

| Reaction Time | 4–6 hours |

The process exploits the steric hindrance of the isopropyl group, which impedes hydrolysis at the 2-position, ensuring >90% selectivity for the desired product.

Mechanistic Insights and Selectivity

The hydrolysis mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The hydroxide ion attacks the electron-deficient carbon at the 1-position, facilitated by the electron-withdrawing effect of the adjacent chlorine. The isopropyl group’s bulkiness further destabilizes transition states involving the 2-position chlorine, rendering it inert under these conditions.

Comparative Reactivity of Isomers:

-

1,2-Dichloro-5-Isopropylbenzene: Rapid hydrolysis due to favorable orbital alignment and reduced steric effects.

-

1,2-Dichloro-3-Isopropylbenzene: Slower reaction kinetics owing to unfavorable geometry, resulting in <5% conversion to undesired isomers.

Industrial-Scale Process Optimization

Catalyst Regeneration and Reuse

The AlCl₃ catalyst is deactivated post-alkylation using water or alcohol to prevent isomerization. While homogeneous catalysts like AlCl₃ offer high activity, recent advances explore heterogeneous alternatives (e.g., zeolites) to simplify recovery and reduce waste.

Energy Efficiency and Byproduct Management

Gas-phase alkylation minimizes solvent use, while in-situ condensation of hydrolysis products reduces energy expenditure. Byproducts such as sodium chloride and unreacted dichlorobenzenes are reclaimed via distillation, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

Traditional vs. Modern Approaches:

-

Kraay’s Method (1930): Involved chlorination of toluene, isolation of 1,2-dichloro-5-methylbenzene via fractional distillation, and hydrolysis. Yield: ~50% after crystallization.

-

Catalytic Alkylation-Hydrolysis (Patent US3471577A): Achieves 85–90% purity without distillation, reducing steps and costs.

Yield and Purity Metrics:

| Method | Yield (%) | Purity (%) | Isomer Separation Required |

|---|---|---|---|

| Kraay’s Method | 50 | 70–80 | Yes |

| Alkylation-Hydrolysis | 75–85 | 85–90 | No |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group.

Oxidation: The phenol can be oxidized to form quinones.

Reduction: Quinones derived from the phenol can be reduced back to hydroquinones.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of substituted phenols.

Scientific Research Applications

Microbiology

Biodegradation Studies

2-Chloro-5-isopropylphenol can be utilized in biodegradation studies to assess the metabolic pathways of bacteria. For example, Pseudomonas species are known to degrade various isopropylphenols, which could provide insights into the environmental impact and degradation pathways of chlorinated phenolic compounds . Understanding these pathways is crucial for developing bioremediation strategies.

Material Sciences

Synthesis of Functional Materials

The compound serves as a valuable building block in organic synthesis. Its functional groups allow for further chemical modifications, making it useful in creating polymers and other materials with specific properties. The chlorinated structure can impart unique characteristics to polymers, such as increased thermal stability or enhanced resistance to microbial degradation.

Case Studies and Findings

Mechanism of Action

The antimicrobial action of 2-Chloro-5-isopropylphenol is primarily due to its ability to disrupt bacterial cell membranes. The hydroxyl group of the phenol interacts with the proteins on the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is similar to other phenolic compounds, where the phenolic hydroxyl group plays a crucial role in disrupting cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-5-isopropylphenol with structurally related compounds from the provided evidence, focusing on substituent effects, molecular properties, and functional differences.

Structural and Functional Analogues

Table 1: Key Properties of Comparable Compounds

Substituent Position and Electronic Effects

- 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol): The presence of a methyl group at position 5 and chlorine at position 4 enhances steric bulk and electron-withdrawing effects compared to 2-Chloro-5-isopropylphenol. This results in a higher melting point (259–263°C vs. expected lower for the target compound) and light sensitivity due to extended conjugation . Key Difference: The methyl group increases molecular weight (184.66 vs. ~170.62 for 2-Chloro-5-isopropylphenol) and may reduce solubility in polar solvents.

- Brominated Derivatives ( and ): Bromine substitution (e.g., 4-Bromo-2-chloro-5-isopropylphenol) increases molecular weight (249.53) and lipophilicity compared to chlorine analogs.

Functional Group Variations

- (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid: This compound replaces the phenolic -OH group with a carboxylic acid and introduces a double bond. Such modifications drastically alter reactivity (e.g., acid-base behavior) and reduce aromaticity, making it unsuitable for phenol-specific applications like disinfection .

Key Research Findings

Substituent Position Dictates Stability : Chlorine at the para position (relative to -OH) in chlorothymol enhances stability compared to ortho substitution, as seen in its high melting point .

Functional Group Trade-offs: Carboxylic acid derivatives () lack phenolic properties, limiting their utility in disinfection but expanding applications in organic synthesis .

Biological Activity

2-Chloro-5-isopropylphenol, also known as chlorothymol, is a chlorinated phenolic compound with significant biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁ClO

- Molecular Weight : 172.64 g/mol

- CAS Number : 16606-24-9

Antimicrobial Activity

2-Chloro-5-isopropylphenol exhibits notable antimicrobial properties against various pathogens, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

The antimicrobial activity of 2-chloro-5-isopropylphenol can be summarized as follows:

- Membrane Disruption : The compound integrates into the bacterial membrane, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : It prevents the formation of biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.

- Synergistic Effects : When combined with other antibiotics like oxacillin, it enhances their efficacy against resistant strains of bacteria .

Case Studies

- Microbial Degradation : A study highlighted the microbial degradation of chlorinated phenolic compounds, including 2-chloro-5-isopropylphenol. Strain CNP-8 was identified as capable of utilizing this compound as a sole carbon and nitrogen source, demonstrating its potential for bioremediation applications .

- Antimicrobial Efficacy : In vitro studies showed that 2-chloro-5-isopropylphenol had significant antibacterial activity against both gram-positive and gram-negative bacteria. It was particularly effective against MRSA strains, showing comparable or superior activity to conventional antibiotics .

Kinetic Studies

Kinetic studies on the biodegradation of 2-chloro-5-isopropylphenol revealed important parameters:

| Concentration (mM) | Time for Complete Degradation (h) | Maximum Biodegradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | - |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

These studies indicated that the compound exhibits a lag phase in degradation, which is prolonged at higher concentrations due to toxicity effects on the degrading microorganisms .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-chloro-5-isopropylphenol suggests favorable characteristics for therapeutic applications:

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 2-Chloro-5-isopropylphenol in environmental samples?

- Methodology : Use solid-phase extraction (SPE) with a divinylbenzene-based column to isolate the compound from aqueous matrices. After elution with acetone, derivatize via ethylation and analyze via GC/MS-SIM with syringe-spike internal standards (e.g., deuterated analogs) for quantification. This approach minimizes matrix interference and enhances sensitivity .

- Validation : Include recovery studies (70–120%) and calibration curves (R² > 0.99) to ensure reproducibility. Cross-validate with HPLC-UV if isomer separation is required.

Q. How can researchers confirm the structural identity of synthesized 2-Chloro-5-isopropylphenol?

- Techniques :

- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl group at δ 1.2–1.4 ppm).

- GC-MS : Compare retention times and fragmentation patterns with reference standards. The molecular ion peak (M⁺) should align with the theoretical molecular weight (184.66 g/mol) .

- FT-IR : Confirm phenolic O-H stretch (~3200 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

Q. What safety protocols are critical when handling 2-Chloro-5-isopropylphenol in laboratory settings?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Employ fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid discharge into drains due to aquatic toxicity .

- Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for workplace air quality .

Advanced Research Questions

Q. How does the stability of 2-Chloro-5-isopropylphenol vary under different pH and thermal conditions?

- Experimental Design :

- Thermal Stability : Heat samples (50–150°C) in inert and oxidative atmospheres. Monitor decomposition via TGA-MS; observe Cl⁻ release via ion chromatography.

- pH Stability : Incubate in buffers (pH 2–12) and quantify degradation products (e.g., quinone derivatives) using LC-QTOF. Chlorophenols typically degrade faster under alkaline conditions due to deprotonation .

- Contradictions : Discrepancies in literature may arise from varying solvent systems (e.g., aqueous vs. organic) affecting reaction pathways.

Q. What mechanistic insights explain 2-Chloro-5-isopropylphenol’s interactions with biological macromolecules?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like cytochrome P450. Prioritize hydrophobic interactions with the isopropyl group and H-bonding via the hydroxyl moiety.

- Spectroscopic Analysis : Employ fluorescence quenching assays to study binding with serum albumin. Calculate Stern-Volmer constants to determine binding affinity .

- Advanced Data : Synchrotron-based X-ray crystallography can resolve binding conformations at atomic resolution.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of 2-Chloro-5-isopropylphenol?

- Data Reconciliation :

- Literature Review : Cross-reference EPA STORET codes (e.g., 34586 for total water concentrations) and HPV datasets .

- Experimental Replication : Measure log P via shake-flask (octanol-water) and compare with HPLC-derived values. Address outliers by standardizing solvent purity and temperature (e.g., 25°C ± 0.5) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.